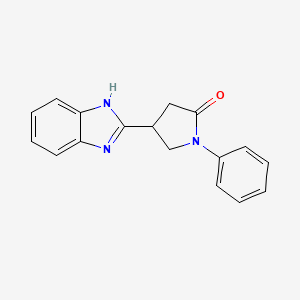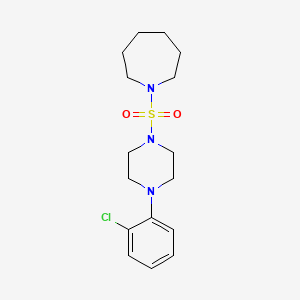
2,5-Dichlorophenyl propyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Photodegradation of Polychlorinated Diphenyl Sulfides
Polychlorinated diphenyl sulfides (PCDPSs) have been studied for their photochemical behaviors, particularly focusing on their degradation under simulated sunlight. This research provides insights into the environmental fate of such compounds and the role of silica gel as a photocatalyst in degrading PCDPSs through reactive oxygen species generation (Ge et al., 2019).
Synthesis and Properties of New Sulfonated Poly(p-phenylene) Derivatives
The synthesis of high molecular weight poly(2,5-benzophenone) derivatives, through nickel-catalyzed coupling polymerization of dichloro-substituted benzophenones, represents a step forward in the development of materials for proton exchange membranes. This research showcases the chemical versatility and potential applications of dichlorophenyl sulfide derivatives in high-performance materials (Ghassemi & McGrath, 2004).
Corrosion Inhibition by Triazole Derivatives
Research into the efficiency of triazole derivatives, which share a similar sphere of chemical functionality with dichlorophenyl propyl sulfide, for corrosion inhibition on mild steel in acidic media offers potential applications in material science and engineering. The studies demonstrate the protective capabilities of these compounds against corrosion, highlighting their utility in industrial applications (Lagrenée et al., 2002).
Catalytic Activities of Sulfide Compounds
The study on the catalytic reduction of acetylene to ethylene using dimeric molybdenum(III) complexes with bridging dithiolate ligands illustrates the catalytic potential of sulfide-containing compounds. These findings open avenues for their application in catalysis, especially in the conversion of hydrocarbons (Dubois et al., 1979).
Oxidation of Polychlorinated Diphenyl Sulfides
The oxidation of PCDPSs by ferrate(VI) and the analysis of kinetics and degradation pathways contribute to understanding the environmental chemistry of such compounds. This research also explores the potential for using advanced oxidation processes for the removal of persistent organic pollutants from water (Chen et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound, “2,5-Dichlorophenyl isocyanate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1,4-dichloro-2-propylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2S/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNLFLFZAAKVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

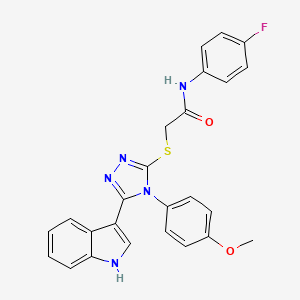
![2-(sec-butylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2777388.png)
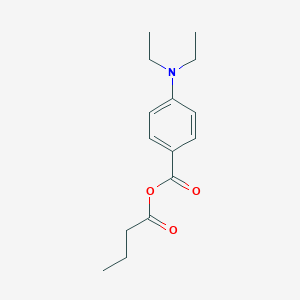
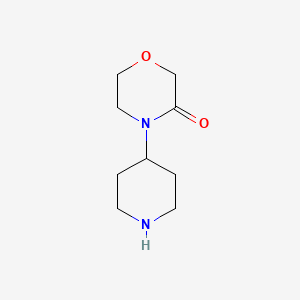
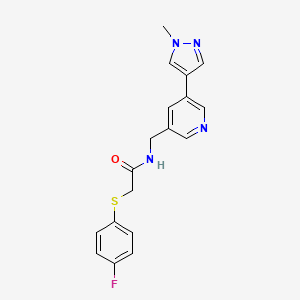
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2777395.png)
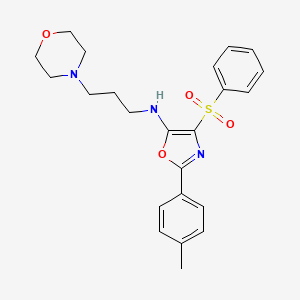

![N-cycloheptyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2777399.png)
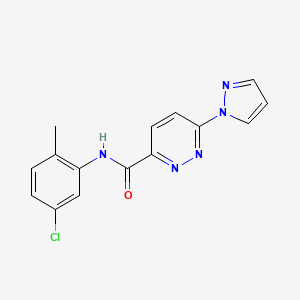
![(2-Chloropyridin-4-yl)-[2-(2-hydroxycyclopentyl)piperidin-1-yl]methanone](/img/structure/B2777401.png)

